1-Ethoxy-2-methylpropane

Vue d'ensemble

Description

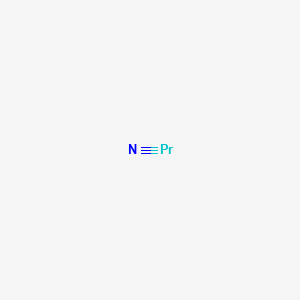

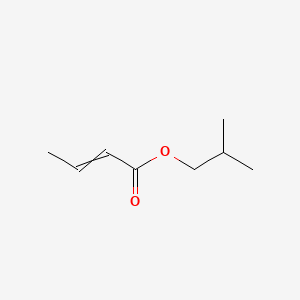

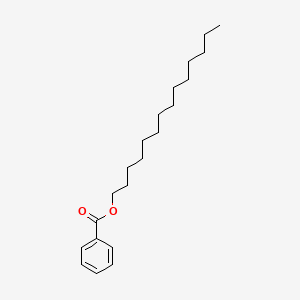

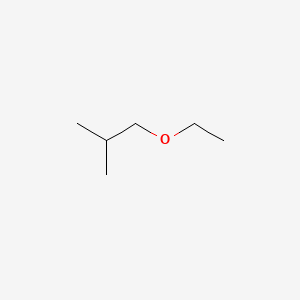

1-Ethoxy-2-methylpropane, also known as Ether, ethyl isobutyl; Ethyl isobutyl ether; Isobutyl ethyl ether , is a chemical compound with the molecular formula C6H14O . Its molecular weight is 102.1748 g/mol .

Synthesis Analysis

The synthesis of 1-Ethoxy-2-methylpropane involves the reaction of sulfonimidate and alcohol dissolved in CCl4 . The reaction is followed by observing the disappearance of the sulfonimidate tert-butyl peak and the appearance of the sulfonamide tert-butyl peak .

Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-methylpropane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 20 bonds, including 6 non-H bonds, 3 rotatable bonds, and 1 ether (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving 1-Ethoxy-2-methylpropane are typically observed by the disappearance of the sulfonimidate tert-butyl peak and the appearance of the sulfonamide tert-butyl peak . The reactions with aliphatic alcohols are usually complete in less than 15 minutes .

Physical And Chemical Properties Analysis

1-Ethoxy-2-methylpropane has a molecular weight of 102.17476 g/mol . It has a melting point of 125-127℃ and a boiling point of 81.1℃ . Its density is 0.7323 and it has a refractive index of 1.3749 (589.3 nm 20℃) .

Applications De Recherche Scientifique

Etherification Processes

1-Ethoxy-2-methylpropane, commonly known as ETBE, is significantly involved in etherification processes. Research conducted by Badia et al. (2016) reveals ETBE's role in the liquid-phase synthesis reactions with isobutene, exploring its thermodynamic properties in the process (Badia, Fité, Bringué, Ramírez, & Cunill, 2016). Similarly, Soto et al. (2018) studied the catalytic activity of acidic ion-exchange resins in the simultaneous synthesis of ETBE, highlighting the influence of the resin's morphological properties (Soto, Fité, Ramírez, Iborra, & Tejero, 2018).

Thermophysical Properties

ETBE's thermophysical properties, such as thermal diffusivity, are critical in various applications. Zhang et al. (2017) measured these properties across different temperatures and pressures, providing empirical correlations crucial for industrial processes (Zhang, Zheng, Chen, & He, 2017).

Volumetric and Viscosity Studies

Studies on ETBE's volumetric and viscosity properties, like those by Arce et al. (2006), offer insights into its behavior in mixtures with other substances, which is valuable for process design and optimization (Arce, Rodil, & Soto, 2006).

Gasoline Form

ulation and Motor FuelsThe application of ETBE in motor gasoline formulation is significant. Clark, McBain, and Kilner (1997) explored the vapour-liquid equilibrium of ETBE with various hydrocarbons and oxygenates, contributing to the development of models for thermodynamic properties of motor gasolines (Clark, McBain, & Kilner, 1997). Furthermore, research on the thermodynamic behavior of ethanol, methanol, and ETBE systems by Arce et al. (1999) aids in understanding phase equilibria, which is crucial for fuel blending and processing (Arce, Martı́nez-Ageitos, Rodil, & Soto, 1999).

Environmental Impacts

The atmospheric chemistry and environmental impact of ETBE have also been a focus of scientific research. Wallington and Japar (1991) investigated the mechanisms of atmospheric oxidation of ETBE, providing insights into its reactivity and implications in urban atmospheres (Wallington & Japar, 1991).

Chemical Synthesis and Catalysis

ETBE plays a role in various chemical syntheses and catalytic processes. For example, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, as studied by Simpson et al. (1996), involves ETBE as a product or intermediate (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996) This research contributes to the understanding of catalytic mechanisms and the development of more efficient industrial processes.

Safety and Hazards

Propriétés

IUPAC Name |

1-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUBQBFVDOLUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074934 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-methylpropane | |

CAS RN |

627-02-1 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl isobutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-ethoxy-2-methylpropane being identified in pigeon excrement?

A: The identification of 1-ethoxy-2-methylpropane in pigeon excrement, as detailed in a study analyzing volatile compounds using capillary gas chromatography and gas chromatography-mass spectrometry [], contributes to a broader understanding of the chemical composition of this traditionally used medicine. While the specific role of 1-ethoxy-2-methylpropane in this context is not yet fully elucidated, its presence alongside other compounds with known antibacterial activities raises intriguing possibilities for further investigation into potential synergistic effects.

Q2: What is the refractive index of 1-ethoxy-2-methylpropane?

A: Specific details regarding the refractive index of 1-ethoxy-2-methylpropane are not available in the provided research excerpts [, , ]. Refractive index, a fundamental physical property, is typically determined experimentally and can vary depending on factors such as temperature and wavelength of light used for measurement.

Q3: How does the refractive index of 1-ethoxy-2-methylpropane change when mixed with diethyl ether?

A: While the provided research mentions a study concerning the refractive index of a mixture containing 1-ethoxy-2-methylpropane and diethyl ether [], the specific details about the refractive index changes upon mixing are not available in the abstracts. Understanding how refractive index changes in mixtures is essential in various fields, including analytical chemistry, where it can be used for determining the composition of solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.